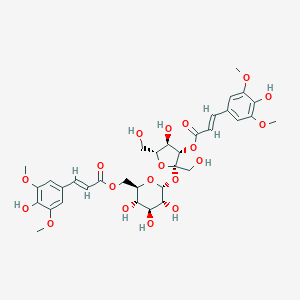
5-Formyloxymethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyloxymethyluridine (5fomU) is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. It is a nucleoside analogue that has been synthesized using various methods and has shown promising results in different applications.
Wirkmechanismus
The mechanism of action of 5-Formyloxymethyluridine is not fully understood. However, it is believed to act as a substrate for RNA polymerases, leading to the incorporation of 5-Formyloxymethyluridine into RNA molecules. The presence of 5-Formyloxymethyluridine in RNA molecules can affect RNA structure and function, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that the presence of 5-Formyloxymethyluridine in RNA molecules can affect RNA structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, 5-Formyloxymethyluridine has been shown to enhance the stability of RNA molecules, leading to increased resistance to degradation by nucleases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Formyloxymethyluridine in lab experiments is its ability to modify RNA molecules without significantly affecting their structure and function. Additionally, 5-Formyloxymethyluridine is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the main limitations of using 5-Formyloxymethyluridine is its potential toxicity. Studies have shown that high concentrations of 5-Formyloxymethyluridine can lead to cell death, making it important to use appropriate concentrations in lab experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 5-Formyloxymethyluridine in scientific research. One direction is the development of new methods for the synthesis of 5-Formyloxymethyluridine and other modified nucleosides. Additionally, 5-Formyloxymethyluridine can be used in the development of new RNA-based therapeutics and biosensors. Furthermore, the use of 5-Formyloxymethyluridine in the study of RNA structure and function can lead to new insights into gene expression and protein synthesis.
Conclusion
In conclusion, 5-Formyloxymethyluridine is a modified nucleoside that has shown promising results in scientific research. Its unique properties make it a valuable tool in the study of RNA structure and function. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of 5-Formyloxymethyluridine have been discussed in this paper. Further research is needed to fully understand the potential of 5-Formyloxymethyluridine in scientific research.
Synthesemethoden
The synthesis of 5-Formyloxymethyluridine has been achieved using different methods. One of the most common methods is the reaction of uridine with formic acid in the presence of a catalyst. This reaction results in the formation of 5-Formyloxymethyluridine and carbon dioxide as a by-product. Other methods involve the use of formic acid derivatives or the direct formylation of uridine using formic acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
5-Formyloxymethyluridine has been extensively used in scientific research due to its unique properties. It has been used as a probe to study RNA structure and function. It has also been used in the synthesis of modified RNA molecules for use in gene therapy and RNA-based therapeutics. Additionally, 5-Formyloxymethyluridine has been used in the development of RNA-based biosensors for the detection of small molecules and proteins.
Eigenschaften
CAS-Nummer |
129051-71-4 |
|---|---|
Produktname |
5-Formyloxymethyluridine |
Molekularformel |
C11H14N2O8 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl formate |
InChI |
InChI=1S/C11H14N2O8/c14-2-6-7(16)8(17)10(21-6)13-1-5(3-20-4-15)9(18)12-11(13)19/h1,4,6-8,10,14,16-17H,2-3H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
JZTZVTCZKZHFNF-FDDDBJFASA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)COC=O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
Synonyme |
5-formyloxymethyluridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)

